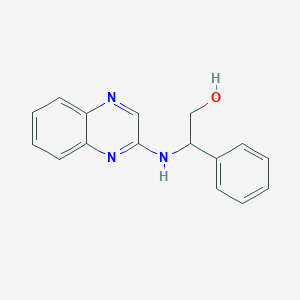![molecular formula C27H37N3O2 B7573691 Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
The mechanism of action of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, such as the dopamine, serotonin, and glutamate systems. It has also been shown to modulate the activity of certain enzymes and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as improve cognitive function and memory. It has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone is its wide range of pharmacological activities, which make it a useful tool in various scientific research areas. It has also been shown to have good bioavailability and low toxicity in animal models. However, one of the limitations of this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It may also be useful in the treatment of cancer, as it has been shown to have anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in scientific research.
Synthesemethoden
The synthesis method of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone involves the reaction of 2-(quinolin-8-ylmethyl)piperidine with 4-bromo-1-oxanone in the presence of a base. The resulting intermediate is then reacted with 1-azepan-1-ylmethanone to yield the final product. This method has been optimized for high yield and purity and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c31-27(23-12-18-32-19-13-23)30-15-3-1-2-9-25(30)21-10-16-29(17-11-21)20-24-7-4-6-22-8-5-14-28-26(22)24/h4-8,14,21,23,25H,1-3,9-13,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZPLOOEQBLEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2CCOCC2)C3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)
![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)

![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)